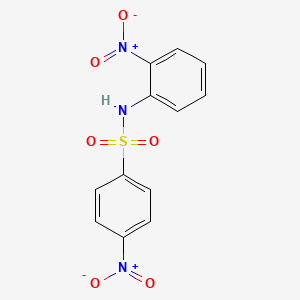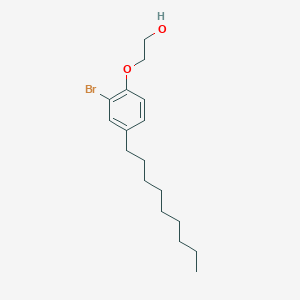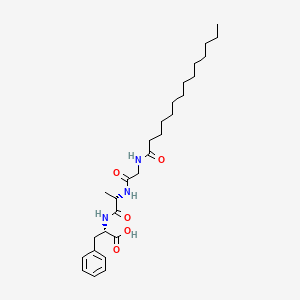
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- is a complex organic compound that belongs to the class of peptides. It is composed of L-Phenylalanine, N-(1-oxotetradecyl)glycine, and L-alanine. This compound is characterized by its intricate structure, which includes multiple bonds, aromatic rings, and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- typically involves peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and inert atmospheres to maintain the integrity of the reactants .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aromatic ring or the side chains, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target carbonyl groups, converting them to alcohols using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: This compound is utilized in the study of protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism depends on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine, N-glycyl-L-alanyl-: Similar structure but lacks the long aliphatic chain.
L-Phenylalanine, N-(1-oxodecyl)glycyl-L-alanyl-: Similar but with a shorter aliphatic chain.
L-Phenylalanine, N-(1-oxooctyl)glycyl-L-alanyl-: Another similar compound with an even shorter aliphatic chain.
Uniqueness
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- is unique due to its long aliphatic chain, which can influence its solubility, reactivity, and interaction with biological membranes. This structural feature distinguishes it from other similar compounds and can impact its applications in various fields .
Properties
CAS No. |
189388-98-5 |
|---|---|
Molecular Formula |
C28H45N3O5 |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H45N3O5/c1-3-4-5-6-7-8-9-10-11-12-16-19-25(32)29-21-26(33)30-22(2)27(34)31-24(28(35)36)20-23-17-14-13-15-18-23/h13-15,17-18,22,24H,3-12,16,19-21H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t22-,24-/m0/s1 |
InChI Key |
VURBVVDHPZQUAW-UPVQGACJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

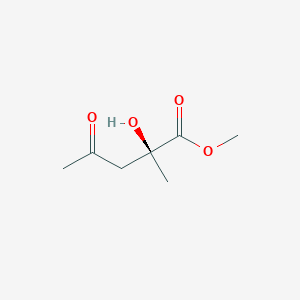
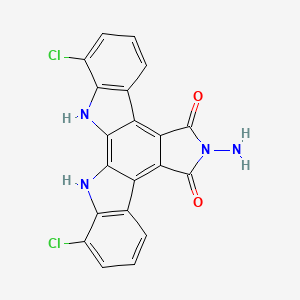
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
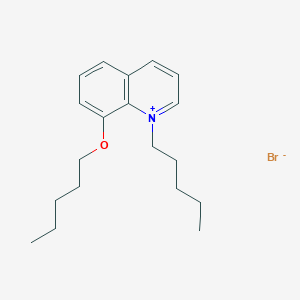
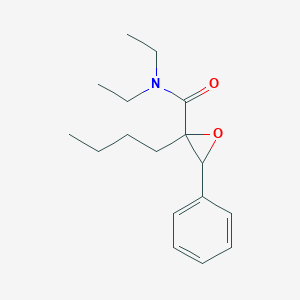
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)

